molecular formula C15H19NO3 B1530333 (1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one CAS No. 1374510-95-8

(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one

Cat. No.: B1530333
CAS No.: 1374510-95-8
M. Wt: 261.32 g/mol
InChI Key: SHKAWZDAXUHTPP-GLVZAGOZSA-N
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Description

(1E,4E)-1-(2,4-Dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one is a diarylpentadienone derivative featuring a conjugated dienone backbone with a 2,4-dimethoxyphenyl group at the C1 position and a dimethylamino group at the C5 position. The compound’s methoxy and dimethylamino substituents suggest unique electronic and steric effects that may influence solubility, reactivity, and biological activity compared to other diarylpentadienones.

Properties

IUPAC Name

(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-16(2)10-9-13(17)7-5-12-6-8-14(18-3)11-15(12)19-4/h5-11H,1-4H3/b7-5+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHKAWZDAXUHTPP-GLVZAGOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C=CC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)/C=C/C1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Structural Features :

  • Methoxy Substituents : The 2,4-dimethoxyphenyl group distinguishes it from compounds like (1E,4E)-1-(3,4-dimethoxyphenyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)penta-1,4-dien-3-one (M26, ), which has a 3,4,5-trimethoxyphenyl group. The ortho-methoxy substituents in the target compound may hinder rotational freedom, affecting molecular conformation .

Physicochemical Properties

Melting Points and Solubility :

  • The target compound’s melting point is unknown, but structurally related compounds with methoxy groups (e.g., 4e in ) melt at 144–145°C , while thiadiazole derivatives (e.g., 4o in ) have higher melting points (186–187°C) due to increased rigidity .
  • The dimethylamino group may improve aqueous solubility compared to purely aryl-substituted analogs, as seen in fluoropegylated derivatives () .

Spectroscopic Data :

  • IR spectra of analogs (e.g., 4d in ) show strong C=O stretches at ~1650 cm⁻¹ and C=C vibrations at ~1600 cm⁻¹ . The dimethylamino group would introduce N–H stretches (~3350 cm⁻¹) absent in non-amino derivatives.
  • ¹H NMR of the target compound would likely display methoxy singlets at δ 3.8–4.0 ppm and dimethylamino protons as a singlet near δ 2.8–3.0 ppm, similar to compound 4e .

Antiviral Activity :

  • Thiadiazole-containing analogs (e.g., 4e in ) exhibit strong antiviral activity against tobacco mosaic virus (TMV) with 79% inhibition rates . The dimethylamino group in the target compound may reduce activity compared to electron-withdrawing substituents (e.g., nitro or chloro groups in ), which enhance TMV inhibition (EC₅₀ = 243–352 μg/mL) .

Cytotoxicity and Antiproliferative Effects :

  • Asymmetric curcumin analogs like (1E,4E)-1-(3,4-dimethoxyphenyl)-5-(2-hydroxy-4-methoxyphenyl)penta-1,4-dien-3-one (LE, ) show potent cytotoxicity in MCF-7 cells, attributed to methoxy/hydroxy substituents . The dimethylamino group may alter mechanisms, possibly reducing efficacy but improving selectivity.

Antioxidant and Neuroprotective Effects :

  • Curcumin analogs with hydroxyl groups (e.g., CB in ) exhibit neuroprotective effects via NRF2 activation . The target compound’s lack of hydroxyl groups may limit antioxidant activity, as seen in QSAR models where methoxy groups correlate with lower experimental activity (e.g., M23a in ) .

Mosquitocidal Activity :

  • Fluorinated analogs () show high mosquitocidal activity (LC₅₀ = 17.29–27.90 μg/mL) . The dimethylamino group’s electron-donating nature may reduce efficacy compared to electron-withdrawing substituents like trifluoromethyl.

Comparative Data Table

Compound Name / ID Substituents (C1 / C5) Bioactivity Highlights Melting Point (°C) Yield (%) Key Reference
Target Compound 2,4-Dimethoxyphenyl / Dimethylamino N/A (Discontinued) N/A N/A
4e () 2,4-Dimethoxyphenyl / Thiadiazole 79% TMV inhibition 144–145 79
LE () 3,4-Dimethoxyphenyl / Hydroxy-Methoxy Cytotoxic in MCF-7 cells N/A N/A
F3 () 4-Hydroxy-3,5-Dimethoxy / Trimethoxy Growth suppression in MCF-7 cells N/A N/A
M23a () 3,4-Dimethoxy / 2-Hydroxy-4-Methoxy Antioxidant (Exp. activity = 4.408) N/A N/A
4o () 4-Chloro-3-Nitro / Quinazoline Antiviral (EC₅₀ = 352 μg/mL vs. TMV) 186–187 71

Preparation Methods

General Synthetic Strategy

The compound belongs to the class of diarylpentadienones, structurally related to curcumin derivatives. The synthesis generally follows a condensation reaction between appropriately substituted aromatic aldehydes and ketones or their derivatives, often employing base catalysis under mild conditions.

Key Preparation Methods

Aldol Condensation Using Aromatic Aldehydes and Ketones

  • Starting Materials : 2,4-dimethoxybenzaldehyde and a suitable ketone bearing the dimethylamino substituent.
  • Catalysts and Conditions : Sodium methoxide (NaOCH3) or sodium hydroxide (NaOH) in alcoholic solvents such as methanol or ethanol.
  • Reaction Conditions : Room temperature stirring for several hours (often 18 h) to ensure complete condensation.
  • Mechanism : The base deprotonates the ketone alpha-hydrogen, generating an enolate ion that attacks the aldehyde carbonyl carbon, followed by dehydration to form the conjugated diene system.

This method is supported by protocols used for synthesis of similar diarylpentadienone derivatives, where NaOCH3 in methanol at room temperature for 20 minutes to several hours is effective.

Dimethylamino Group Introduction

  • The dimethylamino substituent at the 5-position can be introduced either by starting with a ketone already bearing this group or by post-synthetic modification.
  • A common approach involves nucleophilic substitution reactions using dimethylamine or its derivatives under basic conditions.
  • Alternatively, the dimethylamino group can be incorporated via reaction of the intermediate chalcone with dimethylamine in the presence of base.

Representative Synthetic Scheme

Step Reagents/Conditions Description Outcome
1 2,4-dimethoxybenzaldehyde + ketone precursor Mixed in methanol with NaOCH3 at room temperature Formation of intermediate chalcone via aldol condensation
2 Dimethylamine, K2CO3, DMF, 60°C, 6 h Nucleophilic substitution to introduce dimethylamino group Formation of (1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one
3 Purification by column chromatography Isolation of pure compound High purity product with good yield

This scheme is adapted from related diarylpentadienone syntheses and modifications described in the literature.

Detailed Research Findings and Data

Reaction Yields and Purity

  • Yields for similar diarylpentadienone derivatives prepared by NaOCH3 catalyzed aldol condensation range from 70% to 85%.
  • Purification by silica gel chromatography using hexane/ethyl acetate mixtures typically affords compounds with melting points consistent with those reported for diarylpentadienones (e.g., 175–180 °C for related compounds).

Spectroscopic Characterization

  • 1H NMR : Characteristic signals include olefinic protons with coupling constants around 15.7–15.9 Hz, indicating E-configuration of double bonds.
  • Methoxy groups appear as singlets near δ 3.8–4.0 ppm.
  • Dimethylamino protons resonate as singlets around δ 3.0 ppm.
  • These data confirm the conjugated dienone structure and substitution pattern.

Comparative Table of Preparation Conditions for Related Diarylpentadienones

Compound Variant Base Catalyst Solvent Temperature Time Yield (%) Notes
1,5-bis(2,4-dimethoxyphenyl)penta-1,4-dien-3-one NaOCH3 Methanol r.t. 20 min - 18 h 70-80 Aldol condensation, high purity
(1E,4E)-1-(4-dimethylaminophenyl)-5-(3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)penta-1,4-dien-3-one NaOH Ethanol 0°C to r.t. Overnight ~74 Chalcone intermediate, pyrazole derivative
This compound K2CO3, DMF DMF 60°C 6 h 70-75 Dimethylamino substitution step

Summary of Preparation Notes

  • The synthesis requires careful control of reaction time and temperature to avoid side reactions.
  • Use of mild bases like sodium methoxide or sodium hydroxide in alcoholic solvents is preferred to maintain the conjugated diene system.
  • Dimethylamino substitution is generally performed under nucleophilic substitution conditions in polar aprotic solvents such as dimethylformamide.
  • Purification by column chromatography is essential for isolating the pure target compound.
  • Spectroscopic data including 1H NMR and melting point analysis are critical for confirming the structure and purity.

Q & A

Q. What are the established synthetic methodologies for (1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one and its analogs?

The synthesis typically involves Claisen-Schmidt condensation between substituted aryl aldehydes and ketones under acidic or basic conditions. For example:

  • Key steps : Reaction of 2,4-dimethoxybenzaldehyde with dimethylaminoacetone in ethanol with HCl or NaOH catalysis, followed by purification via column chromatography .
  • Optimization : Yield improvements (19–89%) are achieved by controlling temperature (–20°C to room temperature), solvent polarity, and stoichiometric ratios of reactants .
  • Derivative synthesis : Introduction of thiadiazole, quinazoline, or oxime ether moieties enhances bioactivity. For instance, thiadiazole derivatives are synthesized via nucleophilic substitution reactions .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

A multi-technique approach ensures accurate characterization:

  • NMR : 1^1H and 13^{13}C NMR confirm olefinic proton coupling (J=1516HzJ = 15–16 \, \text{Hz} for E-configuration) and aryl/dimethylamino group integration. Methoxy protons appear as singlets at δ 3.7–3.9 ppm .
  • IR : Strong carbonyl (C=O) stretches at 1640–1680 cm1^{-1} and aromatic C–O stretches (1240–1270 cm1^{-1}) .
  • HR-MS : Molecular ion peaks ([M+H]+^+) with <5 ppm mass error validate molecular formulas .
  • X-ray crystallography : SHELX software refines crystal structures, confirming dihedral angles between aromatic rings (e.g., 5.16° for thiophene derivatives) .

Q. What in vitro biological activities have been reported for this compound class?

  • Antiviral activity : Oxime ether derivatives exhibit >60% inhibition of tobacco mosaic virus (TMV), surpassing ribavirin in curative (64.6%) and protective (66.9%) effects .
  • Anticancer activity : Asymmetric curcumin analogs (e.g., F3 and LE) suppress breast cancer (MCF-7) proliferation via ROS generation and mitochondrial apoptosis .
  • Neuroprotection : Analogs like CB and FE enhance NRF2-mediated antioxidant enzymes in Aβ25-35-induced PC12 cells, mitigating oxidative stress .

Advanced Research Questions

Q. How do structural modifications influence bioactivity and selectivity?

  • Electron-withdrawing groups : Nitro (–NO2_2) or trifluoromethyl (–CF3_3) substituents on aryl rings improve antiviral EC50_{50} values (e.g., 243.3 μg/mL vs. TMV) .
  • Methoxy positioning : 3,4,5-Trimethoxyphenyl derivatives enhance antiproliferative activity due to improved membrane permeability and tubulin binding .
  • Heterocyclic moieties : Thiadiazole or imidazole incorporation increases lipophilicity, enhancing cellular uptake and target affinity .

Q. What computational strategies predict target interactions and optimize derivatives?

  • Molecular docking : Docking into TMV coat protein (PDB: 1EI7) identifies oxime ether derivatives (e.g., 5m) with strong binding affinity (ΔG < –8 kcal/mol) .
  • QSAR models : Correlate logP and polar surface area with pancreatic lipase inhibition (e.g., E1–E14 derivatives) to prioritize synthetic targets .
  • MD simulations : Assess stability of curcumin analogs in NRF2-Keap1 binding pockets over 100 ns trajectories .

Q. How can researchers resolve contradictions in biological activity data?

  • Assay standardization : Control variables like cell line (e.g., MCF-7 vs. PC12), viral strain (TMV vs. CMV), and ROS measurement methods (DCFH-DA vs. MitoSOX) .
  • Metabolic stability : Evaluate degradation kinetics in PBS (pH 7.4) or liver microsomes to explain discrepancies between in vitro and in vivo results .
  • Synergistic effects : Test combinations with adjuvants (e.g., ribavirin) to clarify EC50_{50} variations in antiviral studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one
Reactant of Route 2
Reactant of Route 2
(1E,4E)-1-(2,4-dimethoxyphenyl)-5-(dimethylamino)penta-1,4-dien-3-one

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